![molecular formula C13H16O3 B2677583 Ethyl 2-(3-phenyloxetan-3-yl)acetate CAS No. 2122469-25-2](/img/structure/B2677583.png)
Ethyl 2-(3-phenyloxetan-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(3-phenyloxetan-3-yl)acetate is a chemical compound with the CAS Number: 2122469-25-2 . It has a molecular weight of 220.27 . The IUPAC name for this compound is ethyl 2-(3-phenyloxetan-3-yl)acetate .
Molecular Structure Analysis
The InChI code for Ethyl 2-(3-phenyloxetan-3-yl)acetate is 1S/C13H16O3/c1-2-16-12(14)8-13(9-15-10-13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 .Scientific Research Applications
Synthesis of New Heterocyclic Amino Acid Derivatives
Ethyl 2-(3-phenyloxetan-3-yl)acetate can be used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . This process involves aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .
Preparation of Functionalised 3-Substituted 3- (Acetoxymethyl)Azetidines
The compound can be used in the preparation of functionalised 3-substituted 3- (acetoxymethyl)azetidines . This is achieved through aza-Michael addition with NH-heterocycles .
Production of 3-Substituted 3- (Acetoxymethyl)Oxetane Compounds
Ethyl 2-(3-phenyloxetan-3-yl)acetate can be used in the production of 3-substituted 3- (acetoxymethyl)oxetane compounds . This is done by treating Methyl 2- (oxetan-3-ylidene)acetate with various (N -Boc-cycloaminyl)amines .
Suzuki–Miyaura Cross-Coupling Reactions
The compound can be used in Suzuki–Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds .
Synthesis of Novel Heterocyclic Compounds
Ethyl 2-(3-phenyloxetan-3-yl)acetate can be used in the synthesis of novel heterocyclic compounds . The structures of these novel compounds can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
Research in Life Science and Material Science
The compound can be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
properties
IUPAC Name |
ethyl 2-(3-phenyloxetan-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-12(14)8-13(9-15-10-13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCFBJPVORWHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(COC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-phenyloxetan-3-yl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.